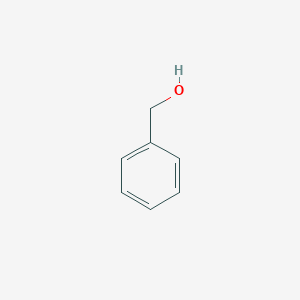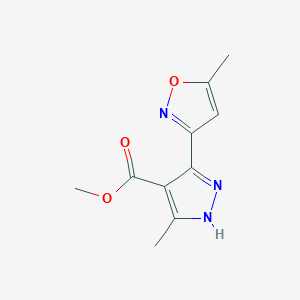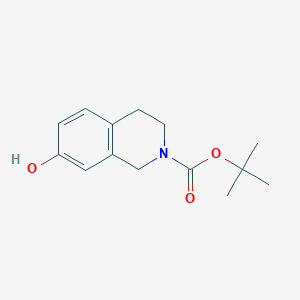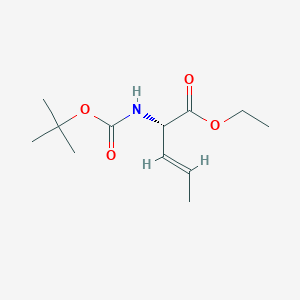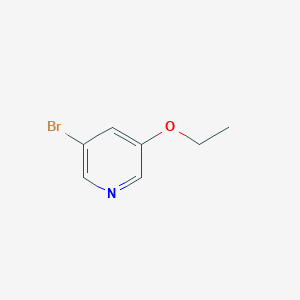
3-Bromo-5-ethoxypyridine
Übersicht
Beschreibung
3-Bromo-5-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .
Synthesis Analysis
3-Bromo-5-ethoxypyridine can be synthesized from 3,5-dibromopyridine. The dibromopyridine is converted with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance can then interact with ammonia and be acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .Molecular Structure Analysis
The InChI code for 3-Bromo-5-ethoxypyridine is 1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-ethoxypyridine is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives : "3-Bromo-5-ethoxypyridine" is used in the preparation of various compounds. For instance, it was used in the synthesis of 3-acetylamino-5-ethoxypyridine, demonstrating its utility in organic synthesis and chemical transformations (Hertog, Falter, & Linde, 1948).
Reactivity Studies : Studies on the reactivity of bromine atoms in brominated pyridines, including 3-bromo-5-ethoxypyridine, provide insights into chemical reactions and mechanisms, which are fundamental in organic chemistry (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Investigation of Bromo-Derivatives : The behavior of bromo-derivatives of ethoxypyridine, including 3-bromo-5-ethoxypyridine, when heated with aqueous hydrochloric acid, has been investigated to understand the chemical properties and potential applications of these compounds (Hertog & Bruyn, 2010).
Amination Processes : The compound is involved in amination reactions, which are crucial in the synthesis of amino-substituted pyridines, a class of compounds with significant applications in pharmaceuticals and materials science (Pieterse & Hertog, 2010).
Halogeno-Derivatives Reactions : Studies on the reactions of bromo-derivatives of ethoxypyridine with lithium piperidide in piperidine contribute to the understanding of substitution reactions and compound stability, essential in organic and medicinal chemistry (Plas, Hijwegen, & Hertog, 2010).
Pharmacological Applications : A study on 5-lipoxygenase-activating protein (FLAP) inhibitors involved the use of a compound containing a 6-ethoxypyridin-3-yl moiety, highlighting the potential of such structures in developing pharmaceutical agents (Stock et al., 2011).
Molecular Synthesis and Characterization : Research has been conducted on the synthesis of various brominated and ethoxypyridine derivatives, which are useful in the preparation of metal-complexing molecular rods, demonstrating the compound's relevance in materials science (Schwab, Fleischer, & Michl, 2002).
Chemical Reaction Mechanisms : The compound's involvement in heterocyclic chemistry and chemical reaction mechanisms has been explored, contributing to a deeper understanding of organic synthesis processes (Ianelli, Nardelli, Belletti, Pasquier, & Caubére, 1996).
Safety and Hazards
3-Bromo-5-ethoxypyridine is classified as a hazardous substance. It can cause skin and eye irritation. It is harmful if swallowed or inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Eigenschaften
IUPAC Name |
3-bromo-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMRYNAZSTXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485198 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethoxypyridine | |
CAS RN |
17117-17-8 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


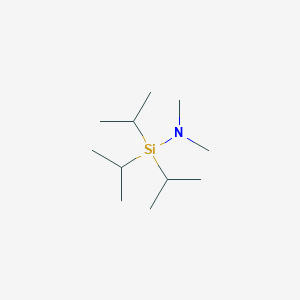
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

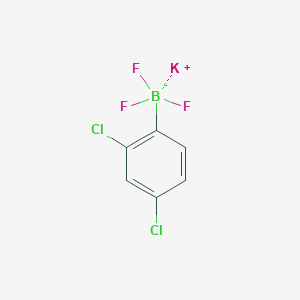
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)

